N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide
Overview
Description
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C23H26N4O4S This compound is known for its unique structural features, which include a sulfonyl group, a pyridine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-methoxy-3-methylbenzenesulfonyl chloride, is prepared by reacting 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride.
Amidation reaction: The sulfonyl chloride is then reacted with N-methylglycinamide in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Coupling with pyridine derivative: The final step involves coupling the sulfonamide intermediate with 3-pyridinylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methylphenylsulfonyl derivative.
Reduction: Formation of 4-methoxy-3-methylphenylsulfide derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. It is known to act as an antagonist of the orexin 2 receptor, with high selectivity over the orexin 1 receptor . This interaction inhibits the binding of orexin peptides, thereby modulating various physiological processes such as sleep-wake regulation and appetite control.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-[(6-methoxy-3-pyridinyl)-(2-methylphenyl)sulfonyl]amino-N-(3-pyridinylmethyl)acetamide
- N-ethyl-2-[N-(6-methoxypyridin-3-yl)-2-methylbenzenesulfonamido]-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide stands out due to its specific structural features, such as the presence of both a sulfonyl group and a pyridine ring, which contribute to its unique pharmacological profile. Its high selectivity for the orexin 2 receptor over the orexin 1 receptor makes it a valuable compound for research in sleep disorders and appetite regulation.
Properties
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-9-15(6-7-16(13)24-3)25(22,23)20(2)12-17(21)19-11-14-5-4-8-18-10-14/h4-10H,11-12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISWYRSBTUUUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NCC2=CN=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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